molecular formula C12H23BO3 B13468744 4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane

Cat. No.: B13468744
M. Wt: 226.12 g/mol
InChI Key: KILLNUGYXZCIMD-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane is a boron-containing compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound’s structure includes a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and an oxan-2-yl group, which is a six-membered ring containing oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron trihalides or boronic acids. One common method is the reaction of pinacol with boron trichloride in the presence of a base, such as triethylamine, to form the dioxaborolane ring . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and various substituted dioxaborolanes. These products are valuable intermediates in organic synthesis and are used in the preparation of pharmaceuticals, agrochemicals, and materials .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, leading to the formation of stable complexes . These interactions are crucial in catalysis, molecular recognition, and drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane is unique due to its combination of the dioxaborolane ring and the oxan-2-yl group. This structure imparts specific reactivity and stability, making it a versatile reagent in various chemical transformations .

Properties

Molecular Formula

C12H23BO3

Molecular Weight

226.12 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(oxan-2-ylmethyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)9-10-7-5-6-8-14-10/h10H,5-9H2,1-4H3

InChI Key

KILLNUGYXZCIMD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCCCO2

Origin of Product

United States

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